2-Amino-1,3-bis(carboxylethoxy)propane

Catalog No.
S515861
CAS No.
1020112-73-5
M.F
C9H17NO6
M. Wt
235.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1,3-bis(carboxylethoxy)propane

CAS Number

1020112-73-5

Product Name

2-Amino-1,3-bis(carboxylethoxy)propane

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid

Molecular Formula

C9H17NO6

Molecular Weight

235.24

InChI

InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14)

InChI Key

HWQYUSUCQZDSSK-UHFFFAOYSA-N

SMILES

C(COCC(COCCC(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-Amino-1,3-bis(carboxylethoxy)propane HCl salt

Description

The exact mass of the compound 2-Amino-1,3-bis(carboxylethoxy)propane is 235.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Amino-1,3-bis(carboxylethoxy)propane is a synthetic organic compound characterized by a central propane backbone with multiple functional groups. Specifically, it features an amino group and two carboxylic acid groups, which contribute to its bifunctional properties. The structure allows it to serve as an effective linker in various biochemical applications, particularly in bioconjugation processes where it facilitates the connection of different biomolecules. This compound is recognized for its utility in synthesizing Proteolysis-Targeting Chimeras (PROTACs), which are designed to target and degrade specific proteins within cells .

The primary application of 2-Amino-1,3-bis(carboxylethoxy)propane lies in its role as a linker molecule for PROTACs (Proteolysis-Targeting Chimeras). PROTACs are bivalent molecules designed to degrade unwanted proteins within cells. Here's how it works:

  • Linker: 2-Amino-1,3-bis(carboxylethoxy)propane acts as the linker, connecting two critical components of a PROTAC molecule:
    • A targeting ligand: This binds to a specific protein (the target protein) to be degraded.
    • An E3 ubiquitin ligase recruiter: This recruits the cell's natural protein degradation machinery (the ubiquitin-proteasome system) to the target protein.
  • PROTAC action: When the PROTAC binds to both the target protein and the E3 ligase, the ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome. This leads to the targeted removal of the unwanted protein.
  • Wear appropriate personal protective equipment (PPE) like gloves and eye protection when handling the compound.
  • Follow safe laboratory practices for handling potentially hazardous chemicals.
  • Consider the potential toxicity of any starting materials or byproducts involved in its synthesis.
  • Central Amine Group: This central amine group allows 2-Amino-1,3-bis(carboxylethoxy)propane to react with various functional groups, including carboxylic acids, activated NHS esters, and carbonyls []. This reactivity makes it a versatile building block for chemical modifications.
  • Terminal Carboxylic Acids: The two terminal carboxylic acids present in the molecule can participate in amide bond formation with primary amine groups. This reaction typically requires the presence of activators like EDC or HATU []. These amide bonds are stable and contribute to the linker functionality of the molecule.

These combined properties make 2-Amino-1,3-bis(carboxylethoxy)propane a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [, ].

PROTAC Linker

PROTACs are heterobifunctional molecules containing two key domains connected by a linker. One domain binds to a specific protein of interest (the target protein), while the other domain recruits the cellular machinery responsible for protein degradation (E3 ubiquitin ligase) []. The linker plays a crucial role in facilitating the interaction between the target protein and the E3 ubiquitin ligase, ultimately leading to the targeted degradation of the protein.

The reactivity of 2-Amino-1,3-bis(carboxylethoxy)propane is primarily attributed to its amino and carboxylic acid functionalities. Key reactions include:

  • Formation of Amides: The amino group can react with carboxylic acids to form amides, which are crucial in creating more complex biomolecules.
  • Esterification: The carboxylic acid groups can undergo esterification with alcohols, allowing for the formation of esters that can be used in drug development.
  • Coupling Reactions: It can participate in coupling reactions with various biomolecules, enhancing the versatility of PROTACs by linking them to target proteins and E3 ligases .

2-Amino-1,3-bis(carboxylethoxy)propane exhibits several biological activities:

  • Cell Membrane Stability: It plays a role in maintaining the stability of cell membranes, which is essential for cellular integrity and function .
  • Regulation of Cellular Processes: The compound is involved in regulating various physiological functions due to its ability to interact with different biomolecules .

The synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane generally involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with readily available precursors containing carboxylic acid and amine functionalities.
  • Reagents: Common reagents include coupling agents that facilitate the formation of amide bonds.
  • Purification: After synthesis, the product is typically purified using chromatography techniques to isolate the desired compound from by-products.

Specific protocols may vary based on the intended application, particularly when preparing it for use in PROTACs .

The primary applications of 2-Amino-1,3-bis(carboxylethoxy)propane include:

  • Linker for PROTACs: It is widely used as a linker molecule in the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade unwanted proteins within cells .
  • Bioconjugation: Its bifunctional nature makes it suitable for bioconjugation processes where it links various biomolecules for research and therapeutic purposes.

Research has demonstrated that 2-Amino-1,3-bis(carboxylethoxy)propane effectively interacts with both target proteins and E3 ubiquitin ligases within cellular environments. These interactions are critical for the successful functioning of PROTACs, as they enable the targeted degradation of specific proteins by leveraging the cellular ubiquitin-proteasome system .

Several compounds share structural similarities with 2-Amino-1,3-bis(carboxylethoxy)propane. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-AminoethanolContains an amino group and hydroxyl groupSimpler structure; lacks bifunctionality
Ethylenediaminetetraacetic AcidMultiple carboxylic acid groupsChelating agent; not primarily a linker
N,N-Bis(2-aminoethyl)glycineTwo amino groups and one carboxylic acid groupLess versatile as a linker compared to 2-Amino-1,3-bis(carboxylethoxy)propane

The unique combination of functionalities in 2-Amino-1,3-bis(carboxylethoxy)propane makes it particularly valuable in bioconjugation and PROTAC applications, distinguishing it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.2

Exact Mass

235.1056

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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